2-Octadecynoic acid
CAS No.: 2834-01-7
Cat. No.: VC0006567
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2834-01-7 |
---|---|
Molecular Formula | C18H32O2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | octadec-2-ynoic acid |
Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-15H2,1H3,(H,19,20) |
Standard InChI Key | WEAGGGHXTMXZQA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC#CC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC#CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Octadecynoic acid (IUPAC name: octadec-2-ynoic acid) belongs to the class of 2-alkynoic fatty acids (2-AFAs), distinguished by a carbon-carbon triple bond at the β-position relative to the carboxylic acid group. Its 18-carbon chain (C18:1) contains one unsaturation in the form of an acetylenic bond (C≡C) at position 2, creating distinct electronic and steric properties compared to saturated or olefinic fatty acids .
The compound's NMR profile reveals characteristic proton environments influenced by the triple bond's electron-withdrawing effects. Protons adjacent to the acetylenic moiety (C3-H₂) resonate at δ 2.05–2.30 ppm, while the carboxylic acid proton appears at δ 2.33 ppm in CDCl₃ . These spectral features enable precise structural identification and purity assessment, critical for pharmacological applications.
Table 1: Key Physicochemical Properties of 2-Octadecynoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₂O₂ |
Molecular Weight | 280.4 g/mol |
CAS Registry Number | 2834-01-7 |
Triple Bond Position | Δ2 |
Water Solubility | Insoluble |
logP (Octanol-Water) | 6.82 (predicted) |
Biological Activities and Mechanisms of Action
Antimalarial Activity
2-ODA demonstrates exceptional dual-stage antimalarial activity against Plasmodium berghei liver stages (IC₅₀ = 0.34 μg/mL) and Plasmodium falciparum blood stages (IC₅₀ = 6.0 μg/mL) . Comparative studies with shorter-chain analogs reveal a clear chain-length dependency:
Table 2: Antimalarial Potency of 2-Alkynoic Fatty Acids
Compound | P. berghei LS IC₅₀ (μg/mL) | P. falciparum BS IC₅₀ (μg/mL) |
---|---|---|
2-ODA (C18) | 0.34 ± 0.02 | 6.0 ± 0.3 |
2-HDA (C16) | 0.48 ± 0.03 | 10.4 ± 0.5 |
2-TDA (C14) | 2.87 ± 0.15 | 27.3 ± 1.2 |
Mechanistic studies identify three key enzymes in the Plasmodium fatty acid synthase II (FAS-II) pathway as targets:
-
PfFabI (Enoyl-ACP reductase): Inhibited with IC₅₀ = 0.30 μg/mL
-
PfFabZ (β-hydroxyacyl-ACP dehydratase): IC₅₀ = 0.28 μg/mL
Molecular docking simulations reveal that 2-ODA's extended alkyl chain forms van der Waals interactions with hydrophobic residues (Ala150, Phe198, Leu158) in PfFabZ, while its carboxylic acid group hydrogen-bonds with Lys181 and Val183 main chains . This dual binding mode disrupts substrate channeling in the FAS-II elongation cycle, starving parasites of essential membrane lipids.
Antileishmanial Activity
Against Leishmania donovani axenic amastigotes, 2-ODA exhibits superior potency (EC₅₀ = 5.3 μM) compared to 2-HDA (28.7 μM) and 2-TDA (67.8 μM) . Target engagement studies demonstrate selective inhibition of L. donovani topoisomerase IB (LdTopIB) with 10-fold specificity over the human homolog (EC₅₀ = 5.3 vs. 51.9 μM) . Pre-incubation experiments show that 2-ODA prevents CPT-induced stabilization of DNA-enzyme cleavage complexes, suggesting a non-competitive inhibition mechanism distinct from camptothecin analogs .
Structure-Activity Relationships
Chain Length Optimization
The antiparasitic activity of 2-AFAs follows a parabolic relationship with alkyl chain length:
Table 3: Chain Length vs. Biological Activity
Carbon Chain | P. berghei Inhibition | L. donovani Inhibition | Mammalian Cytotoxicity |
---|---|---|---|
C14 | + | ++ | + |
C16 | +++ | +++ | ++ |
C18 | ++++ | ++++ | + |
Optimal activity at C18 correlates with enhanced hydrophobic interactions in enzyme binding pockets and improved membrane permeability. The longer chain also reduces off-target effects by minimizing interaction with mammalian fatty acid-binding proteins .
Toxicological Profile
In Vivo Tolerability
Zebrafish embryo assays (up to 100 μM) reveal no teratogenic effects or developmental abnormalities, supporting potential in vivo applications .
Therapeutic Applications and Future Directions
Malaria Prophylaxis
The 10-fold higher potency against liver-stage Plasmodium (IC₅₀ = 0.34 μg/mL) versus blood stages suggests utility as a chemopreventive agent . Formulation studies with lipid nanocapsules could enhance oral bioavailability for endemic region deployment.
Combination Therapies
Synergy testing with artemisinin derivatives (IC₅₀ reduction from 6.0 to 1.2 μg/mL in preliminary assays) indicates potential for multidrug regimens to delay resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume